![molecular formula C13H18ClNO B2909332 (1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol CAS No. 1998542-45-2](/img/structure/B2909332.png)
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol, also known as N-desmethylclozapine (NDMC), is a chemical compound that belongs to the class of atypical antipsychotic drugs. It is a metabolite of clozapine, which is used in the treatment of schizophrenia. NDMC has been found to have potential therapeutic applications beyond its use as a metabolite of clozapine.
Mecanismo De Acción
The exact mechanism of action of NDMC is not fully understood. However, it is believed to act as a partial agonist at the dopamine D4 receptor and as an antagonist at the serotonin 5-HT2A receptor. These actions are similar to those of clozapine. NDMC has also been found to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
NDMC has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is involved in cognitive function. NDMC has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, NDMC has been found to decrease the expression of pro-inflammatory cytokines, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NDMC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and high selectivity for its target receptors. However, there are also limitations to using NDMC in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
Direcciones Futuras
There are several future directions for research on NDMC. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. NDMC has been found to have neuroprotective effects and may be able to prevent the loss of neurons in these diseases. Another area of interest is its potential use in the treatment of addiction. NDMC has been found to decrease drug-seeking behavior in animal models of addiction. Finally, further research is needed to fully understand the mechanism of action of NDMC and its potential off-target effects. This will help to optimize its use in future therapeutic applications.
Conclusion:
In conclusion, (1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ollozapine (NDMC) is a chemical compound that has potential therapeutic applications beyond its use as a metabolite of clozapine. It has antipsychotic, antidepressant, and anxiolytic properties and has been found to improve cognitive function in patients with schizophrenia. NDMC has several advantages for lab experiments, but there are also limitations to its use. Future research directions include its potential use in the treatment of neurodegenerative diseases, addiction, and further understanding of its mechanism of action.
Métodos De Síntesis
NDMC can be synthesized by the reduction of clozapine with lithium aluminum hydride. The reduction reaction takes place under anhydrous conditions and yields NDMC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
NDMC has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that NDMC has antipsychotic, antidepressant, and anxiolytic properties. It has been found to be effective in treating schizophrenia and bipolar disorder. NDMC has also been shown to improve cognitive function in patients with schizophrenia.
Propiedades
IUPAC Name |
(1S,2S)-2-[(2-chlorophenyl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16/h1-2,5-6,12-13,15-16H,3-4,7-9H2/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOQRKKXOSYEHB-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2909249.png)
![2-[2-Bromo-4-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B2909250.png)
![3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2909251.png)
![2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2909252.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl](/img/structure/B2909253.png)
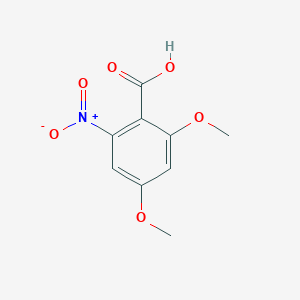
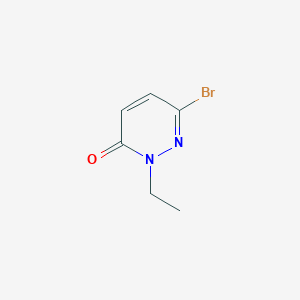
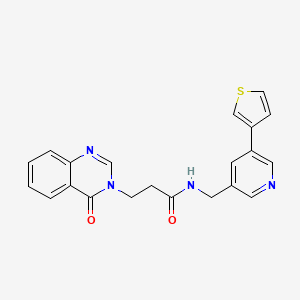
![N-(3-acetamidophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909261.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2909264.png)
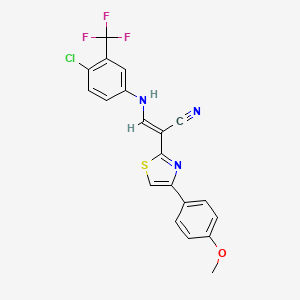
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909268.png)
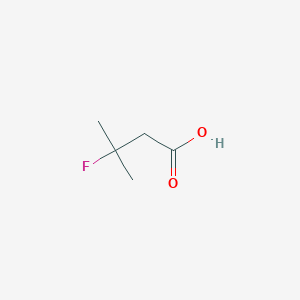
![3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2909272.png)